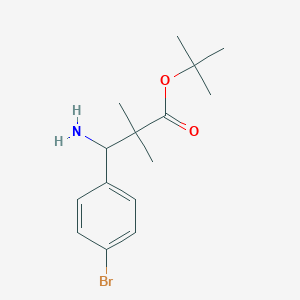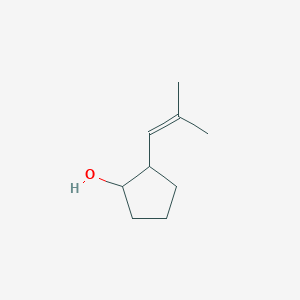
3-(Butan-2-yloxy)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butan-2-yloxy)-2-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a butan-2-yloxy group attached to the third carbon of the aniline ring and a methyl group attached to the second carbon. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yloxy)-2-methylaniline typically involves the alkylation of 2-methylaniline with butan-2-yl halides under basic conditions. A common method includes the use of butan-2-yl bromide and a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butan-2-yloxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
3-(Butan-2-yloxy)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Butan-2-yloxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Butan-2-yloxy)aniline: Similar structure but lacks the methyl group on the aniline ring.
2-Methylaniline: Lacks the butan-2-yloxy group.
3-(Butan-2-yloxy)-4-methylaniline: Similar structure but with the methyl group on the fourth carbon.
Uniqueness
3-(Butan-2-yloxy)-2-methylaniline is unique due to the specific positioning of the butan-2-yloxy and methyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-butan-2-yloxy-2-methylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-8(2)13-11-7-5-6-10(12)9(11)3/h5-8H,4,12H2,1-3H3 |
Clé InChI |
BFLLVELPWHHYIR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=CC=CC(=C1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



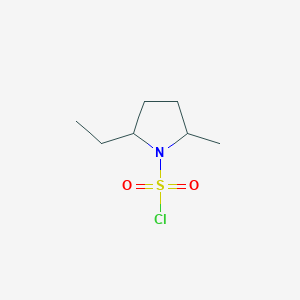
![1-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B13235202.png)
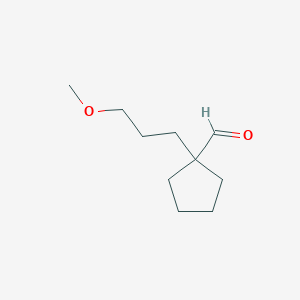
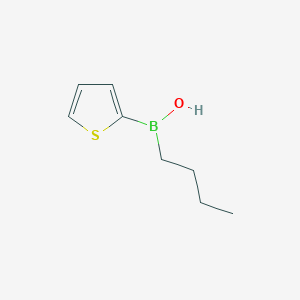
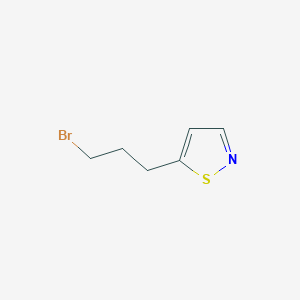
![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B13235221.png)
![Bicyclo[4.2.0]octan-7-amine](/img/structure/B13235224.png)
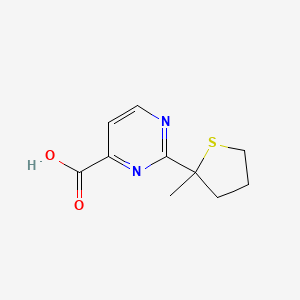
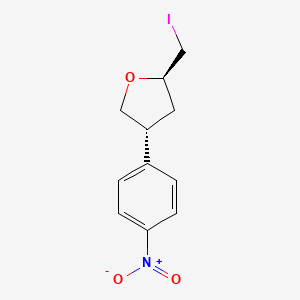
![2-[2-(2-Fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13235241.png)

